molecular formula C11H14BrNOS B7558571 N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide

N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide

Cat. No. B7558571
M. Wt: 288.21 g/mol
InChI Key: SYBSZFBKHPBXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is known for its unique chemical structure and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been found to modulate the activity of certain ion channels in the nervous system, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro. It has also been found to reduce the activity of COX-2, an enzyme that is involved in the synthesis of prostaglandins, which are involved in the inflammatory response. In vivo studies have shown that N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide is its potential as a lead compound for the development of new drugs. Its unique chemical structure and promising pharmacological properties make it an attractive target for drug discovery. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for research on N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide. One direction is the development of new analogs with improved pharmacological properties, such as increased solubility and potency. Another direction is the investigation of the compound's potential as a treatment for other inflammatory and pain-related conditions, such as multiple sclerosis and cancer-related pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular and physiological processes.

Synthesis Methods

The synthesis of N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide has been carried out by several methods. One of the most common methods is the reaction of 5-bromothiophene-3-carboxaldehyde with cyclopentanecarboxylic acid in the presence of a base. The reaction leads to the formation of N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxylic acid, which is then converted to the desired compound by reaction with an amine.

Scientific Research Applications

N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide has shown potential applications in the development of new drugs. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential use as an anticonvulsant and for the treatment of neuropathic pain.

properties

IUPAC Name

N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c12-10-5-8(7-15-10)6-13-11(14)9-3-1-2-4-9/h5,7,9H,1-4,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBSZFBKHPBXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CSC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide

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